molecular formula C11H4BrClF3NO2 B3277640 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 663193-41-7

2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B3277640
CAS No.: 663193-41-7
M. Wt: 354.5 g/mol
InChI Key: OAPOFEPCFRZBNY-UHFFFAOYSA-N
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Description

2-Bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a bromine atom at the 2-position, a chlorine atom at the 8-position, and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent halogenation and trifluoromethylation steps are then employed to introduce the bromine, chlorine, and trifluoromethyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be performed to convert the quinoline to its corresponding hydroquinoline.

  • Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium iodide (NaI) for halogen exchange.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted quinolines with different functional groups

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging and tracking cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Bromo-8-chloroquinoline-3-carboxylic acid

  • 2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

  • 8-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Uniqueness: 2-Bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as the trifluoromethyl group. This combination of halogens and the trifluoromethyl group provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrClF3NO2/c12-9-6(10(18)19)7(11(14,15)16)4-2-1-3-5(13)8(4)17-9/h1-3H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPOFEPCFRZBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N=C2C(=C1)Cl)Br)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
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2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 3
2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
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2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
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2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Reactant of Route 6
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2-bromo-8-chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

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